

Spectroscopic Profile of 2,3,6-Tribromopyridine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2,3,6-Tribromopyridine**

Cat. No.: **B181223**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for **2,3,6-Tribromopyridine**, a halogenated pyridine derivative of interest in synthetic chemistry and drug discovery. Due to the limited availability of experimental spectroscopic data in the public domain for this specific compound, this document focuses on predicted data generated from computational models. These predictions offer valuable insights for the characterization and identification of **2,3,6-Tribromopyridine** in a research and development setting.

Predicted Spectroscopic Data

The following sections present the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **2,3,6-Tribromopyridine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The predicted ¹H and ¹³C NMR data provide information about the chemical environment of the hydrogen and carbon atoms in the **2,3,6-Tribromopyridine** molecule.

Table 1: Predicted ¹H NMR Spectroscopic Data for **2,3,6-Tribromopyridine**

Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
~7.8 - 8.0	Doublet	~8.0	H-4
~7.4 - 7.6	Doublet	~8.0	H-5

Solvent: CDCl_3

Table 2: Predicted ^{13}C NMR Spectroscopic Data for **2,3,6-Tribromopyridine**

Chemical Shift (δ , ppm)	Assignment
~145 - 150	C-6
~140 - 145	C-4
~130 - 135	C-2
~125 - 130	C-5
~115 - 120	C-3

Solvent: CDCl_3

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. The predicted IR data highlights the characteristic vibrational frequencies for the bonds within **2,3,6-Tribromopyridine**.

Table 3: Predicted IR Spectroscopic Data for **2,3,6-Tribromopyridine**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3100 - 3000	Weak	C-H stretching (aromatic)
~1550 - 1530	Strong	C=N stretching (in-ring)
~1450 - 1400	Medium	C=C stretching (aromatic)
~1100 - 1000	Medium	C-H in-plane bending
~800 - 700	Strong	C-Br stretching
~750 - 650	Strong	C-H out-of-plane bending

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. The key feature in the mass spectrum of **2,3,6-Tribromopyridine** is the characteristic isotopic pattern of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. The presence of three bromine atoms in the molecule will result in a distinctive pattern of isotopic peaks for the molecular ion.

Table 4: Predicted Mass Spectrometry Data for **2,3,6-Tribromopyridine**

m/z	Relative Abundance	Assignment
312.77	~25%	[M] ⁺ (C ₅ H ₂ ⁷⁹ Br ₃ N)
314.77	~75%	[M+2] ⁺ (C ₅ H ₂ ⁷⁹ Br ₂ ⁸¹ BrN)
316.77	~75%	[M+4] ⁺ (C ₅ H ₂ ⁷⁹ Br ⁸¹ Br ₂ N)
318.77	~25%	[M+6] ⁺ (C ₅ H ₂ ⁸¹ Br ₃ N)

Experimental Protocols

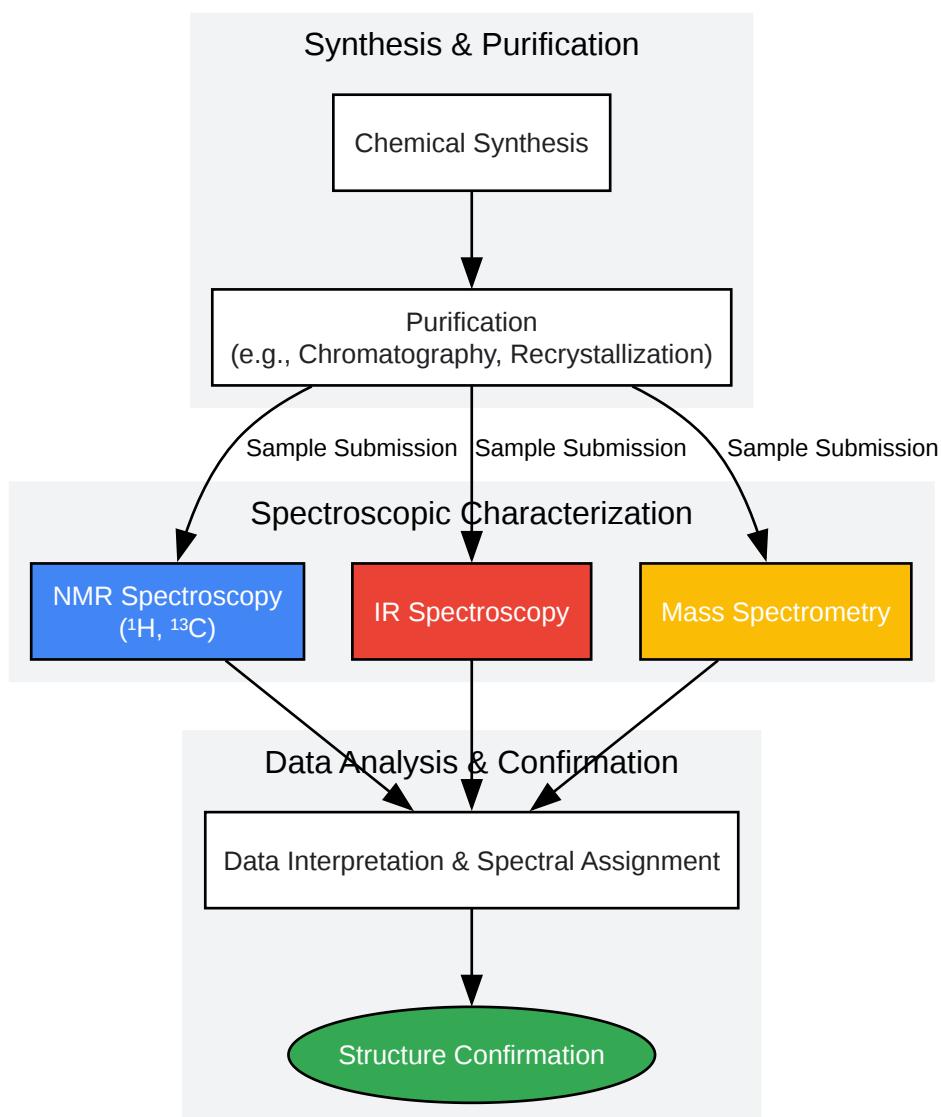
The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These methods are standard for the analysis of solid organic compounds and can be adapted for **2,3,6-Tribromopyridine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-20 mg of the solid sample in a suitable deuterated solvent (e.g., chloroform-d, DMSO-d₆) in a clean, dry NMR tube. The final volume should be around 0.6-0.7 mL.
- Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a proton frequency of 300 MHz or higher.
- ¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Key parameters to set include the spectral width, number of scans, and relaxation delay.
- ¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans and a longer acquisition time are typically required compared to ¹H NMR.
- Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. The chemical shifts should be referenced to an internal standard, such as tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

- Sample Preparation (KBr Pellet Method):
 - Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
 - Place a portion of the powder into a pellet press and apply pressure to form a thin, transparent pellet.
- Sample Preparation (Attenuated Total Reflectance - ATR):
 - Place a small amount of the solid sample directly onto the ATR crystal.
 - Apply pressure using the anvil to ensure good contact between the sample and the crystal.


- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm^{-1} . A background spectrum of the empty sample holder (or clean ATR crystal) should be recorded and automatically subtracted from the sample spectrum.
- Data Analysis: Identify the characteristic absorption bands and correlate them to the corresponding functional groups.

Mass Spectrometry (MS)

- Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL. Further dilute this solution as needed for the specific instrument and ionization method.
- Instrumentation: Employ a mass spectrometer equipped with a suitable ionization source, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
- Ionization: Introduce the sample into the ion source to generate charged molecules (ions).
- Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: Detect the separated ions to generate a mass spectrum, which is a plot of ion intensity versus m/z .
- Data Interpretation: Identify the molecular ion peak to determine the molecular weight. Analyze the fragmentation pattern and the characteristic isotopic distribution to confirm the elemental composition.

Visualization

The following diagram illustrates a general workflow for the spectroscopic characterization of a synthesized chemical compound like **2,3,6-Tribromopyridine**.

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.

- To cite this document: BenchChem. [Spectroscopic Profile of 2,3,6-Tribromopyridine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b181223#spectroscopic-data-of-2-3-6-tribromopyridine-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com